Product packaging for Geranyl Acetate(Cat. No.:CAS No. 68311-13-7)

Geranyl Acetate

Cat. No.: B7797002
CAS No.: 68311-13-7
M. Wt: 196.29 g/mol
InChI Key: HIGQPQRQIQDZMP-DHZHZOJOSA-N
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Description

Interdisciplinary Research Landscape and Scope The study of geranyl acetate (B1210297) spans multiple disciplines, reflecting its varied properties and applications. Chemical research focuses on its isolation from natural sources, chemical synthesis methods (including traditional and enzymatic approaches), and structural analysis using techniques like GC/MS and NMR.researchgate.netmdpi.comjst.go.jpEnzymatic synthesis, particularly lipase-catalyzed transesterification, is an active area of research aiming for more efficient and environmentally friendly production.researchgate.netjst.go.jpnih.gov

Data tables based on the text data:

Table 1: Biological Activities of Geranyl Acetate (Preclinical Studies)

ActivityNotesSource(s)
AntimicrobialAgainst bacteria and fungi. leafwell.com Sporicidal against Bacillus subtilis. caymanchem.com mdpi.comleafwell.comcaymanchem.com
AntifungalEffective against strains including Microsporum gypseum. leafwell.com mdpi.comleafwell.comresearchgate.net
AntiviralShown in some essential oils containing this compound. leafwell.com leafwell.com
Anti-inflammatoryDemonstrated in animal studies and in vitro. leafwell.comresearchgate.net fishersci.fimdpi.comleafwell.comresearchgate.net
AntioxidantShown in in vitro studies. researchgate.netnih.gov fishersci.fimdpi.comresearchgate.netnih.gov
Anti-proliferativeAgainst certain cancer cell lines. fishersci.fieminentscientists.com fishersci.fimdpi.comeminentscientists.com
Anti-cancerInduces apoptosis in COLO 205 and HepG2 cells. caymanchem.comeminentscientists.commedchemexpress.com mdpi.comleafwell.comcaymanchem.comeminentscientists.commedchemexpress.com
NeuroprotectivePotential shown through anti-inflammatory and antioxidative properties, and AChE inhibition. researchgate.net researchgate.net
DiureticDemonstrated in rats. nih.gov nih.gov
Anti-hyperuricemicDemonstrated in hyperuricemic rats. nih.gov nih.gov

Table 2: Examples of Plants Containing this compound

Plant SpeciesNotesSource(s)
Cymbopogon martiniiReported occurrence. nih.gov nih.gov
Cymbopogon distansReported occurrence. nih.gov nih.gov
Melaleuca armillarisImportant component of essential oil. mdpi.com mdpi.com
Thapsia minorMajor constituent of essential oil. researchgate.net researchgate.net
Artemisia campestrisComponent of essential oil. daffodilvarsity.edu.bd daffodilvarsity.edu.bd
CorianderContains this compound. researchgate.net researchgate.net
LemongrassContains this compound. researchgate.net researchgate.net
CarrotContains this compound. researchgate.net researchgate.net
NeroliContains this compound. researchgate.net researchgate.net
Rose GeraniumEssential oil contains this compound. leafwell.com leafwell.com
Cannabis sativaFound in certain cultivars. caymanchem.com caymanchem.com

Table 3: Chemical Properties of this compound

PropertyValue / DescriptionSource(s)
Molecular FormulaC₁₂H₂₀O₂. scentspiracy.comfishersci.ficaymanchem.comchemscene.com scentspiracy.comfishersci.ficaymanchem.comchemscene.com
Molecular Weight196.29 g/mol . scentspiracy.comfishersci.fichemscene.com scentspiracy.comfishersci.fichemscene.com
CAS Number105-87-3. sigmaaldrich.comscentspiracy.comfishersci.ficaymanchem.comchemscene.comfishersci.ca sigmaaldrich.comscentspiracy.comfishersci.ficaymanchem.comchemscene.comfishersci.ca
AppearanceClear colorless liquid. nih.gov Slightly yellowish liquid. researchgate.net nih.govresearchgate.net
OdorLavender, sweet, fruity, citrus, rose. nih.govsigmaaldrich.comscentspiracy.comfishersci.firesearchgate.netjst.go.jp nih.govsigmaaldrich.comscentspiracy.comfishersci.firesearchgate.netjst.go.jp
SolubilityInsoluble in water, soluble in alcohol and organic solvents. researchgate.net researchgate.net
Density0.907 g/cm³ at 25 °C. sigmaaldrich.commdpi.com sigmaaldrich.commdpi.com
Boiling Point138 °C/25 mmHg. sigmaaldrich.com sigmaaldrich.com
Refractive Indexn20/D 1.461. sigmaaldrich.com sigmaaldrich.com

Detailed Research Findings:

Anticancer Activity: this compound has shown promise in inhibiting the growth of cancer cells. In a preclinical study using colon cancer COLO 205 cells, this compound exhibited an anti-cancer effect by inducing apoptosis, DNA damage, and cell cycle arrest at the G2/M phase. caymanchem.com Another study on HepG2 liver cancer cells indicated that this compound increased cytotoxicity, decreased viability and proliferation, and increased apoptosis, potentially via p53 activation. eminentscientists.com The IC₅₀ value against COLO 205 cells was reported as 30 μM. caymanchem.commedchemexpress.com

Antimicrobial and Antifungal Activity: Research highlights the ability of this compound to act against various microorganisms. It has demonstrated excellent antifungal activity and synergistic effects with fluconazole (B54011) against fungal strains at concentrations not affecting human cell viability. mdpi.com Studies have also shown its bactericidal activity against Campylobacter jejuni and E. coli. mdpi.com Its sporicidal activity against Bacillus subtilis spores has also been noted. caymanchem.com

Diuretic and Anti-hyperuricemic Effects: In studies using hyperuricemia-induced rats, this compound demonstrated significant diuretic and anti-hyperuricemic effects. nih.gov Molecular docking studies suggested binding with nitric oxide synthase, and in vitro studies showed free radical scavenging activity and inhibition of xanthine (B1682287) oxidase and urease. nih.gov A dose of 100 mg/kg showed promising diuretic effects and increased uric acid excretion, similar to the effects of allopurinol. nih.gov

Enzymatic Synthesis: Research into the enzymatic synthesis of this compound explores efficient and sustainable production methods. Lipase-catalyzed transesterification of geraniol (B1671447) with vinyl acetate has been investigated, with studies optimizing parameters such as enzyme loading, temperature, and agitation speed. jst.go.jp Lipases from Pseudomonas fluorescens have shown high activity, with yields reaching up to 99% under optimal conditions. jst.go.jp Kinetic studies of this reaction have also been conducted. jst.go.jpnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O2 B7797002 Geranyl Acetate CAS No. 68311-13-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] acetate
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InChI

InChI=1S/C12H20O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,8H,5,7,9H2,1-4H3/b11-8+
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InChI Key

HIGQPQRQIQDZMP-DHZHZOJOSA-N
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Canonical SMILES

CC(=CCCC(=CCOC(=O)C)C)C
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Isomeric SMILES

CC(=CCC/C(=C/COC(=O)C)/C)C
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Molecular Formula

C12H20O2
Record name GERANYL ACETATE
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DSSTOX Substance ID

DTXSID0020654
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Molecular Weight

196.29 g/mol
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Physical Description

Geranyl acetate is a clear colorless liquid with an odor of lavender. (NTP, 1992), Liquid, Clear colorless liquid with a sweet odor like lavender; [HSDB], Solid, colourless liquid with a floral odour
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Boiling Point

468 °F at 760 mmHg (NTP, 1992), Approx. 242 °C with decomposition., 240.00 to 245.00 °C. @ 760.00 mm Hg
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Flash Point

greater than 200 °F (NTP, 1992), >212 °F (>100 °C) closed cup
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), 1.8 IN 70% ALCOHOL; SOL IN MOST ORG SOLVENTS, Soluble in most fixed oils; slightly soluble in propylene glycol., Solubility in alcohol: 1 mL in 9 mL 70% alcohol, Insoluble in glycerol; soluble in alcohol, ether, For more Solubility (Complete) data for GERANYL ACETATE (6 total), please visit the HSDB record page., soluble in alcohol, most fixed oils; slightly soluble in propylene glycol; insoluble in glycerine, water, 1 ml in 9 ml 70% alcohol (in ethanol)
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Density

0.907 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.9174 at 15 °C/15 °C, 0.900-0.914
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Vapor Density

6.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.02 mmHg at 68 °F ; 1 mmHg at 164.3 °F (NTP, 1992), 0.03 [mmHg]
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Color/Form

Clear, colorless liquid

CAS No.

105-87-3, 33843-18-4, 68311-13-7
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Melting Point

< 25 °C
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Biosynthesis and Metabolic Engineering of Geranyl Acetate

Natural Biosynthetic Pathways

Monoterpenes, including geraniol (B1671447), are synthesized from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). d-nb.infolibretexts.orggenome.jp These precursors are derived from two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway and the 2C-methyl-D-erythritol 4-phosphate (MEP) pathway. d-nb.infolibretexts.orggenome.jp

Mevalonate (MVA) Pathway and 2C-Methyl-D-Erythritol 4-Phosphate (MEP) Pathway Contributions

The MVA pathway operates in the cytosol of eukaryotes, including fungi and the cytoplasm of plants, as well as in some bacteria and archaea. nih.govgenome.jpkegg.jp It begins with the condensation of acetyl-CoA to form mevalonate, which is subsequently converted to IPP and DMAPP. nih.gov The MEP pathway, also known as the non-mevalonate or DOXP pathway, is found in bacteria, plant chloroplasts, and some eukaryotic parasites. libretexts.orgnih.govgenome.jpkegg.jp This pathway synthesizes IPP and DMAPP from pyruvate (B1213749) and D-glyceraldehyde 3-phosphate. libretexts.orgrsc.org In green plants, both the MVA and MEP pathways coexist in different cellular compartments, with the MEP pathway in plastids primarily responsible for the formation of essential oil monoterpenes like geraniol. genome.jpgenome.jpkegg.jp

Precursor Molecules and Intermediates: Geranyl Diphosphate (GPP), Farnesyl Diphosphate (FPP), Isopentenyl Diphosphate (IPP), and Dimethylallyl Diphosphate (DMAPP)

IPP and DMAPP are the fundamental C5 building blocks for terpenoid biosynthesis. libretexts.orggenome.jp These units are condensed head-to-tail to form longer-chain prenyl diphosphates. Geranyl diphosphate (GPP), a C10 compound, is formed by the condensation of one molecule of IPP and one molecule of DMAPP, catalyzed by geranyl diphosphate synthase (GPPS). d-nb.infopnas.orgresearchgate.netgoogle.com GPP is the direct precursor for monoterpenes, including geraniol. d-nb.infopnas.orgresearchgate.net Farnesyl diphosphate (FPP), a C15 precursor for sesquiterpenes, is formed by the addition of another IPP unit to GPP, a reaction often catalyzed by farnesyl diphosphate synthase (FPPS). d-nb.infolibretexts.org In some organisms, a single enzyme like E. coli IspA can catalyze both the formation of GPP from IPP and DMAPP and the formation of FPP from GPP and IPP, although it typically favors FPP production. google.com

Enzymatic Steps in Acetylation and Deacetylation of Geraniol

Geranyl acetate (B1210297) is formed by the acetylation of geraniol. This reaction involves the transfer of an acetyl group to geraniol. In plants, alcohol acyltransferases (AATs) are enzymes capable of catalyzing this esterification. d-nb.infoscispace.comnih.gov For instance, an alcohol acyltransferase from cultivated strawberry (Fragaria × ananassa) has been shown to efficiently transfer the acetyl group from acetyl-CoA to geraniol to form geranyl acetate. d-nb.infonih.gov

Conversely, this compound can be hydrolyzed back to geraniol through deacetylation. Enzymes known as esterases, such as this compound esterase (GAE), are involved in this process in biological systems. scialert.netresearchgate.net Studies in Cymbopogon flexuosus have shown that this compound is rapidly metabolized into geraniol during leaf development, suggesting the activity of such esterases. scialert.net

Metabolic Interconversion with Geraniol in Biological Systems

This compound and geraniol exist in a metabolic interconversion loop in some biological systems. Geraniol can be acetylated to form this compound, and this compound can be deacetylated back to geraniol. scialert.netresearchgate.net This dynamic balance can be influenced by the developmental stage of the organism and the activity of the enzymes involved in acetylation and deacetylation. scialert.netresearchgate.net For example, in developing Cymbopogon flexuosus leaves, the ratio of this compound to geraniol declines as the leaves mature, indicating a higher rate of deacetylation or reduced acetylation capacity in later stages. scialert.net In Saccharomyces cerevisiae, the enzyme ATF1 has been shown to be involved in the acetylation of terpenols, including geraniol, contributing to the formation of this compound during fermentation. twistaroma.frfao.org

Heterologous Production in Microbial Cell Factories

Due to the low concentrations of this compound in plants and the limitations of chemical synthesis, metabolic engineering of microbial cell factories has emerged as a promising alternative for its sustainable production. d-nb.infonih.govresearchgate.netresearchgate.net

Engineering Saccharomyces cerevisiae for Enhanced this compound Production

Saccharomyces cerevisiae is a widely used host organism for the heterologous production of various natural products, including terpenoids, due to its well-characterized genetics and established fermentation technologies. nih.govresearchgate.netuq.edu.autandfonline.com Engineering S. cerevisiae for this compound production typically involves introducing and optimizing the genes responsible for the biosynthesis of geraniol and its subsequent acetylation.

A heterologous this compound synthesis pathway has been successfully constructed in S. cerevisiae. d-nb.infonih.govresearchgate.netnih.gov This involves introducing genes encoding a geraniol synthase (GES), which converts GPP to geraniol, and an alcohol acyltransferase (AAT), which acetylates geraniol to this compound. d-nb.infonih.govresearchgate.netresearchgate.net For instance, the geraniol synthase gene from Ocimum basilicum and an alcohol acyltransferase gene from cultivated strawberry (Fragaria × ananassa) have been successfully integrated into the S. cerevisiae genome for this purpose. d-nb.infonih.govresearchgate.net

Enhancing the supply of the precursor molecule GPP is crucial for increasing this compound production. This can be achieved by optimizing the native MVA pathway in S. cerevisiae and diverting metabolic flux towards GPP synthesis. nih.govnih.gov Strategies include the overexpression of key enzymes in the MVA pathway, such as truncated HMG-CoA reductase (tHMG1) and isopentenyl diphosphate isomerase (IDI1). nih.govnih.govresearchgate.netnih.gov Overexpression of IDI1 can enhance the interconversion between IPP and DMAPP, which is important for optimal GPP biosynthesis. nih.gov Additionally, manipulating enzymes like Erg20, a bifunctional synthase that can convert GPP to FPP, can help channel metabolic flux towards GPP. d-nb.infonih.govnih.gov Expressing an Erg20 mutant with decreased FPP formation efficiency but consistent GPP production has been shown to increase this compound titers. d-nb.infonih.govresearchgate.netnih.gov Overexpression of MAF1, a repressor of tRNA biosynthesis, can also divert carbon flux towards GPP formation as DMAPP is a common substrate for both pathways. nih.gov

Initial attempts to produce this compound in engineered S. cerevisiae resulted in low titers. d-nb.infonih.govresearchgate.netnih.gov However, through metabolic engineering strategies, significant improvements have been achieved. For example, one study reported an initial titer of 0.63 mg/L, which was increased to 2.64 mg/L by expressing an Erg20 mutant. d-nb.infonih.govresearchgate.netnih.gov Further integration and expression of tHMG1, IDI1, and MAF1 led to a remarkable increase in production, reaching 13.27 mg/L. d-nb.infonih.govresearchgate.netnih.gov Optimization of fermentation conditions further increased the titer to 22.49 mg/L. d-nb.infonih.govresearchgate.netnih.gov

Data from a study on engineered S. cerevisiae strains demonstrates the impact of different genetic modifications on this compound production:

Engineered StrainGenetic ModificationsThis compound Titer (mg/L)
GA01O. basilicum GES, F. × ananassa SAAT0.63
GA02GA01 + Erg20 mutant2.64
GA03GA01 + Erg20 mutant + tHMG1, IDI1, MAF113.27
GA03 (Optimized)GA01 + Erg20 mutant + tHMG1, IDI1, MAF1 + Opt. Cond.22.49

This table illustrates the stepwise improvement in this compound production through targeted metabolic engineering interventions in S. cerevisiae. d-nb.infonih.govresearchgate.netnih.gov

While significant progress has been made, further optimization of microbial cell factories is required to achieve commercially viable titers of this compound. researchgate.net

Genetic Modifications: Expression of Erg20 Mutants, tHMG1, IDI1, and MAF1

The mevalonate pathway in S. cerevisiae produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are precursors for geranyl pyrophosphate (GPP). GPP is then converted to geraniol by geraniol synthase (GES), and geraniol is subsequently acetylated to this compound by an alcohol acetyltransferase (AAT).

Genetic modifications aim to enhance the flux through the mevalonate pathway and direct intermediates towards this compound synthesis. Overexpression of key enzymes in the mevalonate pathway, such as truncated HMG-CoA reductase (tHMG1), isopentenyl diphosphate isomerase (IDI1), and MAF1, a negative regulator of tRNA biosynthesis which can divert DMAPP towards GPP synthesis, has been shown to increase precursor supply and improve this compound production nih.govyeastgenome.org.

Furthermore, the bifunctional enzyme Erg20p in yeast catalyzes the formation of both GPP and farnesyl pyrophosphate (FPP). FPP is a precursor for sterols essential for cell growth, so outright deletion of ERG20 is often lethal. However, expressing Erg20 mutants with decreased FPP synthase activity but maintained GPP production capability can divert metabolic flux towards GPP, thus enhancing monoterpene production. For instance, the Erg20 F96W–N127W mutant has demonstrated increased this compound production nih.govyeastgenome.orgresearchgate.net.

Initial studies constructing a heterologous this compound synthesis pathway in S. cerevisiae yielded a titer of 0.63 mg/L. By expressing an Erg20 mutant, production increased to 2.64 mg/L. The highest production of 13.27 mg/L was achieved with the additional integration and expression of tHMG1, IDI1, and MAF1 nih.govyeastgenome.orgresearchgate.net.

Optimization of Fermentation Conditions for Titer Improvement

Beyond genetic modifications, optimizing fermentation conditions plays a crucial role in improving this compound titers in S. cerevisiae. Factors such as media composition, temperature, pH, and dissolved oxygen levels can significantly impact cell growth and product formation. Through the optimization of fermentation conditions, the this compound titer in engineered S. cerevisiae strains has been further increased. In one study, optimizing fermentation conditions led to an increase in this compound titer from 13.27 mg/L to 22.49 mg/L nih.govyeastgenome.orgresearchgate.net.

Engineering Escherichia coli for Selective and High-Level this compound Production

Escherichia coli is another widely used host organism for the production of valuable chemicals, including terpenoids. Engineering E. coli for this compound production typically involves introducing the mevalonate pathway and enzymes for this compound synthesis.

Co-expression of Geraniol Synthase and Alcohol Acetyltransferase

To produce this compound in E. coli, a geraniol synthesis pathway and an esterification step are required. This is commonly achieved by co-expressing a geraniol synthase (GES) that converts GPP to geraniol and an alcohol acetyltransferase (AAT) that catalyzes the acetylation of geraniol to this compound using acetyl-CoA scispace.comnih.gov. Studies have engineered E. coli to produce this compound from glucose by heterologously expressing the mevalonate pathway, a GES from Ocimum basilicum, and an AAT from Rosa hybrida with specificity for geraniol scispace.comnih.govnih.gov. Co-expression of GES and AAT has been used to increase production yield figshare.comacs.org.

Bioprocess Engineering Approaches for Production Optimization

Bioprocess engineering approaches are essential for optimizing this compound production in engineered E. coli. These approaches involve optimizing fermentation parameters, such as media composition, feeding strategies, and the use of two-phase fermentation systems.

Using a two-phase fermentation system, where an organic phase is present alongside the aqueous culture medium, can help to extract the product in situ, reducing its concentration in the aqueous phase and mitigating toxicity scispace.comnih.govresearchgate.net. This strategy has enabled the production of high titers of this compound. In a partially optimized two-phase system, an engineered E. coli strain produced 4.8 g/L this compound (based on the aqueous volume), which represented a significant improvement in titer and product specificity, with this compound being the sole product observed scispace.comnih.govresearchgate.net. Fed-batch fermentation strategies, including controlled substrate supply, can also be employed to optimize production scispace.com.

OrganismGenetic ModificationsFermentation ConditionsThis compound TiterReference
S. cerevisiaeHeterologous pathwayShake flask0.63 mg/L nih.govyeastgenome.orgresearchgate.netnih.gov
S. cerevisiae+ Erg20 mutantShake flask2.64 mg/L nih.govyeastgenome.orgresearchgate.netnih.gov
S. cerevisiae+ Erg20 mutant + tHMG1, IDI1, MAF1Shake flask13.27 mg/L nih.govyeastgenome.orgresearchgate.netnih.gov
S. cerevisiae+ Erg20 mutant + tHMG1, IDI1, MAF1 + Optimized conditionsOptimized fermentation22.49 mg/L nih.govyeastgenome.orgresearchgate.netnih.gov
E. coliHeterologous MEV pathway + GES + AATTwo-phase culture375 mg/L nih.gov
E. coliHeterologous MEV pathway + GES + AATPartially optimized two-phase system4.8 g/L scispace.comnih.govresearchgate.net

Enzymatic Synthesis and Biocatalytic Approaches

Lipase-Catalyzed Transesterification and Esterification Reactions

Lipases are versatile enzymes capable of catalyzing esterification and transesterification reactions in various media, including non-aqueous systems and solvent-free conditions. jst.go.jpicm.edu.ploalib.com The performance of geranyl acetate (B1210297) synthesis is significantly influenced by factors such as the origin and concentration of the biocatalyst, the properties of the acyl donor, temperature, reaction media, and operational settings. srce.hr

Identification of Optimal Enzyme Sources and Immobilization Techniques

Various lipases from different microbial sources have been investigated for their efficiency in catalyzing geranyl acetate synthesis. Lipase (B570770) from Pseudomonas fluorescens has been identified as a highly active catalyst for the transesterification of geraniol (B1671447) with vinyl acetate. jst.go.jpresearchgate.net Other lipases, including those from Candida antarctica (specifically Novozym 435), Candida rugosa, Rhizopus oryzae, Mucor javanicus, and Burkholderia cepacia, have also been tested, showing varying levels of catalytic activity. jst.go.jpresearchgate.net Candida antarctica lipase B (CALB), particularly in its immobilized form (Novozym 435), is recognized as a robust enzyme for esterification and transesterification reactions and has been successfully employed for the synthesis of short-chain flavor esters like this compound. srce.hrresearchgate.netresearchgate.net

Enzyme immobilization is a crucial technique to enhance lipase stability, reusability, and catalytic performance in organic media and solvent-free systems. mdpi.com Common immobilization methods include physical adsorption, encapsulation, covalent binding, and crosslinking, sometimes utilizing nanomaterials as carriers. mdpi.comresearchgate.net Immobilized lipases often show slightly elevated optimal reaction temperatures compared to their free counterparts, contributing to enhanced operational stability. mdpi.com For instance, Pseudomonas sp. lipase has been immobilized by adsorption onto various supports, with different supports showing optimal performance depending on the specific geranyl ester being synthesized. researchgate.net Lipase from Candida antarctica has been entrap-immobilized in cellulose (B213188) acetate-TiO2 gel fiber, demonstrating high activity and reusability. researchgate.net

Optimization of Reaction Parameters: Temperature, Substrate Molar Ratio, Enzyme Load, and Solvent Systems

Optimizing reaction parameters is essential to achieve high conversion yields and reaction rates in the enzymatic synthesis of this compound. Key parameters include temperature, substrate concentrations or molar ratios, enzyme loading, and the choice of solvent system. srce.hrresearchgate.netscirp.org

Studies have investigated the effect of temperature on this compound synthesis, with optimal temperatures varying depending on the enzyme source and system used. For example, an optimal reaction temperature of 30°C was reported for the transesterification catalyzed by Pseudomonas fluorescens lipase. jst.go.jpresearchgate.net Another study found optimal conditions for this compound synthesis at 40°C using an ion exchange resin catalyst. researchgate.netresearchgate.netresearchgate.net Immobilized lipases often allow for higher optimal temperatures, typically ranging from 40°C to 50°C, due to their enhanced stability. mdpi.comfrontiersin.org

The substrate molar ratio significantly influences the reaction equilibrium and conversion. For the esterification of geraniol with acetic acid, the concentrations of both substrates play a critical role. srce.hr In transesterification reactions, the ratio of geraniol to the acyl donor (e.g., vinyl acetate or ethyl acetate) is optimized. Studies have shown that an excess of the acyl donor can increase the conversion of this compound. researchgate.netscielo.br Optimal molar ratios vary depending on the specific lipase and reaction system; for instance, a 1:1.5 molar ratio of geraniol to vinyl acetate resulted in a 79% yield with Candida rugosa lipase, while a 1:7 molar ratio of geraniol to ethyl acetate with Novozym 435 achieved 83% conversion. researchgate.netresearchgate.net

The choice of solvent system or the use of solvent-free conditions also affects the enzymatic synthesis. Lipase-catalyzed synthesis of this compound has been studied in various organic solvents, supercritical fluids, ionic liquids, and solvent-free systems. jst.go.jpmdpi.com Organic solvents with a logP between 2.0 and 3.0 generally show high enzyme activity. jst.go.jp For example, n-hexane (logP=3.5) has been found to be a suitable solvent, yielding high conversions. jst.go.jpfrontiersin.org Solvent-free systems are increasingly favored due to their environmental friendliness and potential for higher substrate concentrations, which can drive the reaction forward. jst.go.jpoalib.comscielo.brnih.gov

Here is a table summarizing some optimal reaction parameters reported for this compound synthesis:

Lipase SourceReaction TypeAcyl DonorSolvent SystemTemperature (°C)Substrate Molar Ratio (Geraniol:Acyl Donor)Enzyme LoadConversion/YieldSource
Pseudomonas fluorescensTransesterificationVinyl acetateOrganic solvents30Not specifiedOptimizedUp to 99% jst.go.jpresearchgate.net
Candida antarctica B (CALB)EsterificationAcetic acidAcetoneOptimizedOptimizedOptimizedUp to 99.9% srce.hr
Candida rugosaTransesterificationVinyl acetaten-hexane451:1.512.5% (w/w lipase/geraniol)79% researchgate.net
Novozym 435 (C. antarctica)TransesterificationEthyl acetateSolvent-free601:712.7 g/L83% researchgate.net
Novozym 435 (C. antarctica)TransesterificationAcetic anhydrideNot specified401:4 (Geraniol:Acetic Anhydride)7% (wt)98.28% researchgate.netresearchgate.net
Black cumin seedling lipaseEsterificationButyric acidn-hexane371:10.25 g96% frontiersin.org

Kinetic Modeling and Mechanism Studies (e.g., Ping-Pong Bi-Bi Mechanism)

Understanding the reaction kinetics and mechanism is crucial for designing and optimizing enzymatic processes. The lipase-catalyzed synthesis of esters, including this compound, often follows a Ping-Pong Bi-Bi mechanism. srce.hrjst.go.jpresearchgate.netijee.netpsu.edu In this mechanism, the enzyme reacts with the first substrate (acyl donor) and releases the first product before binding to the second substrate (geraniol). srce.hrjst.go.jp

Studies have proposed kinetic models based on the Ping-Pong Bi-Bi mechanism to describe the transesterification of geraniol with vinyl acetate catalyzed by Pseudomonas fluorescens lipase. jst.go.jpresearchgate.netjst.go.jp These models often consider the absence or presence of substrate and product inhibition. jst.go.jpresearchgate.net For instance, a model based on the Ping-Pong Bi-Bi mechanism without inhibition by geraniol and this compound has been successfully applied, with experimental values showing good agreement with simulated values. jst.go.jpresearchgate.netjst.go.jp

The esterification process typically involves the formation of an enzyme-acetate complex, followed by the release of water and the formation of an enzyme-acyl intermediate. srce.hr Geraniol then attacks this intermediate, leading to the formation of an enzyme-acyl-geraniol complex, which subsequently dissociates into this compound and the free enzyme. srce.hr

Kinetic studies also involve determining parameters such as maximum reaction rate (Vmax) and Michaelis-Menten constants (Km). researchgate.net The analysis of initial rate data can help validate the proposed kinetic mechanism. scielo.br

Development of Solvent-Free Systems and Green Chemistry Principles

The development of solvent-free systems for enzymatic synthesis aligns with green chemistry principles, aiming to reduce or eliminate the use of hazardous solvents. jst.go.jpresearchgate.netoalib.comscielo.brnih.gov Solvent-free reactions offer several advantages, including higher substrate concentrations, simpler downstream processing, and reduced environmental impact. jst.go.jpnih.gov

Numerous studies have focused on the lipase-catalyzed synthesis of this compound in solvent-free systems using various lipases, such as Novozym 435 and Rhizomucor miehei lipase. researchgate.netoalib.comresearchgate.netnih.gov Microwave-assisted enzymatic synthesis in solvent-free systems has also been explored as a way to enhance reaction rates and energy efficiency. nih.govnih.gov

While solvent-free systems offer significant benefits, challenges such as substrate viscosity and mass transfer limitations need to be addressed for industrial implementation. mdpi.com However, the successful synthesis of this compound with high yields in solvent-free conditions demonstrates the potential of this approach for sustainable production. jst.go.jpresearchgate.netnih.gov

Integration of Biosynthesis with in situ Extraction Systems

Studies have demonstrated the integration of microbial biosynthesis of geraniol with enzymatic conversion to this compound in a fermentation medium-organic biphasic system using immobilized lipase. researchgate.net This integrated process allows for the conversion of renewable sources into monoterpene esters, bypassing the need to feed extra geraniol. researchgate.net In engineered E. coli, in situ ester extraction with hexadecane (B31444) has been used to achieve higher titers of this compound and prevent growth inhibition due to product accumulation. biorxiv.org

The transfer of this compound from the liquid phase to a gas phase where it is adsorbed on a solid-phase microextraction (SPME) fiber has also been studied as a method for in situ extraction and monitoring of the reaction. fkit.hrsrce.hr This approach allows for the continuous removal of the volatile product, driving the reaction towards completion. fkit.hrsrce.hr

The integration of biosynthesis and in situ extraction offers a promising strategy for the efficient and sustainable production of this compound, particularly for processes involving microbial fermentation.

Biological Activities and Pharmacological Research

Anti-inflammatory Properties and Associated Mechanisms

Studies suggest that geranyl acetate (B1210297) may possess anti-inflammatory properties. mdpi.comresearchgate.netfishersci.fi It has been indicated that geranyl acetate, along with lavandulyl acetate, may contribute to the anti-inflammatory effects observed in lavender essential oil by potentially reducing the production of pro-inflammatory cytokines like IL-6 and IL-8 in keratinocytes. springermedizin.de In vitro studies have also shown this compound to exhibit anti-inflammatory effects. researchgate.net

Antioxidative Effects and Free Radical Scavenging Activity

This compound has demonstrated antioxidative effects and free radical scavenging activity in various in vitro studies. mdpi.comfishersci.finih.govresearchgate.netnih.govscispace.com It has shown significant free radical scavenging activity and can reduce free radical stability through electron or hydrogen donating mechanisms. nih.govresearchgate.net While some studies indicate varying antioxidant profiles depending on the free radical-generating system studied, this compound has presented some antioxidant effects. nih.govscispace.com For instance, in one study evaluating its activity against different free radicals, this compound enhanced superoxide-mediated adrenaline oxidation, while other monoterpenes showed different effects. nih.gov Another study highlighted this compound's capacity to reduce free radical stability via electron or hydrogen donating mechanisms. researchgate.net

Antifungal Activity and Potential Applications

This compound exhibits antifungal activity and has potential applications in this area. mdpi.comresearchgate.netresearchgate.netnih.govibict.br It has shown good antifungal activity against various fungi, including Aspergillus niger, Microsporum gypsum, Trichophyton vercossum, and Candida tropicalis. researchgate.netresearchgate.netnih.gov this compound has been incorporated into cellulose (B213188) acetate films, resulting in materials with antifungal properties, suggesting potential use in active food packaging. researchgate.netresearchgate.netibict.br In studies evaluating the antifungal activity of essential oils, this compound has been identified as a key component contributing to the activity against fungal strains like Crytococcus neoformans and Candida guillermondii. researchgate.net

Investigation into Mechanisms of Action (e.g., Cell Wall Synthesis Inhibition)

Investigations into the mechanisms of action of this compound against fungi include potential interference with cell wall synthesis. In silico studies have suggested that this compound has strong binding affinity and inhibition constant against certain fungal cell wall proteins. researchgate.net Specifically, molecular docking and simulation studies have indicated that this compound may cause improper functioning of WbpE Aminotransferase, a protein involved in O-antigen assembly in Pseudomonas aeruginosa, potentially leading to disrupted cell wall formation. researchgate.netnih.gov While this research primarily focuses on antibacterial activity, it provides insight into a potential mechanism involving cell wall components that could be relevant to antifungal action as well, given the importance of cell walls in fungi. researchgate.netnih.gov Another study on geraniol (B1671447), a related compound, against Candida albicans did not find involvement of the cell wall or ergosterol (B1671047) binding in its mechanism, suggesting that mechanisms can vary between related compounds and fungal species. researchgate.netoup.comoup.com

Synergistic Effects with Established Antifungal Agents

This compound has demonstrated synergistic effects with established antifungal agents like fluconazole (B54011). mdpi.comscispace.comaustinpublishinggroup.com Studies have shown that this compound can significantly enhance the antifungal efficiency of fluconazole against Candida albicans, including drug-resistant strains. mdpi.comscispace.com This synergistic interaction has been observed in checkerboard assays and disk diffusion assays, resulting in reduced Minimum Inhibitory Concentrations (MICs) of fluconazole when combined with this compound. scispace.comresearchgate.net For example, this compound was reported to bring down the MIC of fluconazole by 32-fold in a fluconazole-resistant strain of C. albicans. scispace.com The combination of this compound with fluconazole has shown synergistic interaction against developing biofilms of C. albicans. austinpublishinggroup.com

Anticancer and Anti-proliferative Studies

This compound has been investigated for its anticancer and anti-proliferative properties in various cancer cell lines. mdpi.comfishersci.fijbuon.comnih.govmedchemexpress.comnih.govresearchgate.netresearchgate.neteminentscientists.com Studies have shown that this compound exhibits significant anticancer activity against cell lines such as colon cancer Colo-205 cells and liver cancer HepG2 cells. jbuon.comnih.govmedchemexpress.comresearchgate.netresearchgate.neteminentscientists.com Its anti-proliferative effect has been observed to be concentration-dependent. jbuon.com

Induction of Apoptosis and DNA Damage in Cancer Cell Lines

A key mechanism by which this compound exerts its anticancer effects is through the induction of apoptosis (programmed cell death) in cancer cells. jbuon.comnih.govmedchemexpress.comnih.govresearchgate.netresearchgate.neteminentscientists.com Research on Colo-205 colon cancer cells showed that this compound induced apoptosis, which was associated with the upregulation of Bax and downregulation of Bcl-2 expressions, indicative of mitochondrial apoptosis. jbuon.comnih.govmedchemexpress.comresearchgate.net this compound has also been shown to induce apoptosis via p53 in HepG2 liver cancer cells. researchgate.neteminentscientists.com

The following table summarizes some of the research findings on the anticancer activity of this compound:

Cell LineEffectAssociated Mechanism(s)IC50 Value (µM)Reference
Colo-205 (Colon)Anticancer, Apoptosis, DNA Damage, Cell Cycle ArrestUpregulation of Bax, Downregulation of Bcl-2, G2/M arrest30 jbuon.comnih.govmedchemexpress.comresearchgate.net
HepG2 (Liver)Apoptosis, Anti-proliferativeInduction of apoptosis via p53Not specified researchgate.neteminentscientists.com

Mechanisms of Cell Cycle Arrest

Studies have indicated that this compound can induce cell cycle arrest in certain cancer cells. For instance, in Colo-205 colon cancer cells, this compound has been shown to trigger G2/M cell cycle arrest. researchgate.nettargetmol.comnih.govcaymanchem.comjbuon.com This arrest is a mechanism by which cell proliferation can be inhibited, preventing cells from dividing and growing. The specific molecular targets and pathways involved in this compound-induced cell cycle arrest are areas of ongoing research.

Modulation of Pro- and Anti-apoptotic Gene Expression (e.g., Bax, Bcl-2)

This compound has been observed to modulate the expression of genes involved in regulating apoptosis, the process of programmed cell death. In Colo-205 colon cancer cells, treatment with this compound was associated with the upregulation of Bax and the downregulation of Bcl-2 expression. researchgate.nettargetmol.comnih.govjbuon.commedchemexpress.com Bax is a pro-apoptotic protein, while Bcl-2 is an anti-apoptotic protein. This shift in the balance between Bax and Bcl-2 expression suggests that this compound can promote mitochondrial apoptosis, a key pathway for initiating cell death. researchgate.nettargetmol.comnih.govmedchemexpress.com

Neuroprotective Potential

This compound has demonstrated potential neuroprotective effects in experimental models, particularly in the context of oxidative stress. mdpi.comresearchgate.netnih.govresearchgate.net

Acetylcholinesterase (AChE) Inhibition and Relevance

One of the mechanisms contributing to the potential neuroprotective effects of this compound is its ability to inhibit acetylcholinesterase (AChE). nih.govresearchgate.nethu.edu.jo AChE is an enzyme that breaks down acetylcholine (B1216132), a neurotransmitter crucial for cognitive function. Inhibition of AChE leads to increased levels of acetylcholine in the brain, which can be beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease. Studies have assessed the AChE inhibitory activity of this compound, reporting IC50 values in in vitro assays. hu.edu.jo For example, one study reported an IC50 of 244.5 µM for this compound against AChE. hu.edu.jo

Diuretic and Anti-hyperuricemic Effects

Research has also explored the effects of this compound on renal function and uric acid metabolism, indicating potential diuretic and anti-hyperuricemic properties. nih.govresearchgate.net

Influence on Nitric Oxide Release Pathways

The diuretic effects of this compound may be influenced by nitric oxide (NO) release pathways. nih.govresearchgate.net Molecular docking studies have suggested a strong binding between this compound and nitric oxide synthase, the enzyme responsible for NO production. nih.govresearchgate.net Modulation of NO levels can affect renal blood flow and tubular function, thereby influencing urine production.

Inhibition of Xanthine (B1682287) Oxidase and Urease Enzymes

This compound has been shown to inhibit the activity of xanthine oxidase and urease enzymes. nih.govresearchgate.net Xanthine oxidase is involved in the production of uric acid, and its inhibition can help reduce uric acid levels, which is relevant for managing hyperuricemia and gout. nih.govresearchgate.netijmra.usajol.info Urease is an enzyme that catalyzes the hydrolysis of urea. Inhibition of urease may have implications in conditions where urease activity is detrimental. In vitro studies have demonstrated the inhibitory effects of this compound on these enzymes. nih.govresearchgate.net

This compound, a monoterpenoid ester, has demonstrated notable insecticidal and larvicidal properties against a variety of insect species, including stored product pests and mosquitoes. Research indicates that this compound can exert its effects through contact toxicity, fumigant activity, and interference with physiological processes in insects.

Studies on the peanut beetle, Ulomoides dermestoides, a significant stored grain pest, showed that this compound possesses high contact toxicity. In one study, this compound exhibited a lethal dose 50 (LD50) of 7.21 μ g/insect against adult U. dermestoides. Exposure to this compound also led to a significant decrease in the survival rate of these insects compared to control groups. researchgate.net Specifically, the survival rate dropped to 41.3% in insects treated with this compound at the LD50, compared to 99% in control insects. researchgate.net Furthermore, this compound exposure was observed to cause low respiration rates, reduced locomotor activity, and avoidance responses in U. dermestoides. researchgate.net

Another stored product pest, the granary weevil (Sitophilus granarius), is also susceptible to the effects of this compound. Research evaluating lemongrass essential oil and its components found that this compound had stronger contact toxicity (LD50 = 3.93 µ g/insect ) against S. granarius adults than citral (B94496) (LD50 = 6.92 µ g/insect ). mdpi.comnih.gov Exposure to the LD50 of this compound resulted in a survival rate of 25.9% in S. granarius, compared to 99.9% in the control group. mdpi.comnih.gov Similar to findings with U. dermestoides, this compound caused low respiratory rates and reduced locomotion in S. granarius. mdpi.comnih.gov

This compound has also shown potential as a fumigant against stored product pests like the red flour beetle (Tribolium castaneum). In a study investigating the fumigant effect of oxygenated monoterpenes, this compound demonstrated fumigant activity against adult T. castaneum. ijans.org At a concentration of 20 µl/petri dish, this compound resulted in mortality rates of 40% and 83% after 72 and 96 hours of exposure, respectively. ijans.org The lethal concentration 50 (LC50) and lethal concentration 90 (LC90) values for this compound against T. castaneum adults after 96 hours were calculated as 1.155 µl/petri and 2.391 µl/petri, respectively. ijans.org

Against mosquito larvae, this compound has exhibited larvicidal activity. Studies on Aedes aegypti have shown that this compound can cause larval mortality. nih.gov While its larvicidal activity might be considered minor compared to compounds like citral in some contexts, this compound has demonstrated higher repellent and larvicidal activity in other evaluations, potentially due to its structure. nih.gov this compound has been reported to have 100% larvicidal activity against Aedes albopictus larvae in one study. nih.gov Furthermore, this compound has been shown to decrease egg hatching in Aedes aegypti. nih.govdntb.gov.ua

The mechanism of action for this compound's insecticidal properties is not fully elucidated, but research suggests it may involve interference with insect respiration and feeding behavior. researchgate.net this compound has also been shown to have competitive inhibition of acetylcholinesterase in Aedes aegypti and induce neurotoxic responses in Musca domestica, leading to paralysis and death. nih.gov Molecular docking studies have indicated strong interactions between this compound and insecticidal targets like acetylcholinesterase. researchgate.net

The following tables summarize some of the detailed research findings on the insecticidal and larvicidal properties of this compound:

Table 1: Contact Toxicity of this compound against Stored Product Pests

Insect SpeciesLife StageLD50 (μ g/insect )Survival Rate at LD50 (%)Control Survival Rate (%)Reference
Ulomoides dermestoidesAdult7.2141.399 researchgate.net
Sitophilus granariusAdult3.9325.999.9 mdpi.comnih.gov

Table 2: Fumigant Activity of this compound against Tribolium castaneum Adults

Exposure Time (hours)Concentration (µl/petri)Mortality Rate (%)LC50 (µl/petri)LC90 (µl/petri)Reference
722040-- ijans.org
9620831.1552.391 ijans.org

Table 3: Larvicidal Activity of this compound against Mosquitoes

Mosquito SpeciesLife StageObserved ActivityReference
Aedes aegyptiLarvaeLarvicidal activity nih.gov
Aedes aegyptiEggsDecreased egg hatching nih.govdntb.gov.ua
Aedes albopictusLarvae100% larvicidal activity (in one study) nih.gov

Structure Activity Relationship Sar and Computational Studies

Molecular Docking Investigations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (such as geranyl acetate) when bound to a protein or other biological target. This provides insights into potential binding sites and the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions) that drive the binding process.

Studies have utilized molecular docking to investigate the potential targets of geranyl acetate (B1210297) in various biological contexts. For example, molecular docking studies have explored the binding of this compound to proteins involved in bacterial cell wall synthesis, such as WbpE Aminotransferase in Pseudomonas aeruginosa and Beta-Lactamase in Staphylococcus aureus. This compound exhibited favorable binding affinities with these proteins, suggesting a potential mechanism for its antimicrobial activity nih.govtandfonline.comresearchgate.net.

Molecular docking has also been applied to investigate the interaction of this compound with targets related to viral infections and other conditions. In a study exploring potential compounds against COVID-19, this compound showed good binding affinity to cathepsin B and plasminogen, proteins involved in the disease's pathophysiology sciforum.netgenominfo.org. Another study investigating diuretic and anti-hyperuricemic effects suggested strong binding between this compound and nitric oxide synthase through molecular docking nih.gov. Molecular docking studies have also indicated that this compound can interact with the NMDA receptor, a target relevant to neurological activity unair.ac.id.

These docking studies provide valuable preliminary data on potential molecular targets and the feasibility of binding, guiding further experimental investigations.

Here is a table summarizing some molecular docking findings for this compound:

Biological TargetOrganism / ContextBinding Affinity / ObservationSource
WbpE AminotransferasePseudomonas aeruginosaHigh binding affinity nih.govtandfonline.comresearchgate.net
Beta-LactamaseStaphylococcus aureusHigh binding affinity nih.govtandfonline.comresearchgate.net
Cathepsin BRelated to COVID-19 pathophysiologyGood binding affinity sciforum.netgenominfo.org
PlasminogenRelated to COVID-19 pathophysiologyGood binding affinity sciforum.netgenominfo.org
Nitric Oxide SynthaseRelated to diuretic/anti-hyperuricemic effectsStrong binding nih.gov
NMDA receptorRelated to neurological activityAffinity observed unair.ac.id
HMG-CoA reductase enzymeRelated to anti-lymphoma activityLower affinity compared to other terpenoids mdpi.com

Molecular Dynamics Simulations to Elucidate Ligand-Protein Interactions

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations account for the flexibility of both the ligand and the protein, providing a more realistic representation of their interactions and allowing for the assessment of binding stability and conformational changes upon binding.

Molecular dynamics simulations have been employed to complement docking studies of this compound. For instance, following molecular docking of this compound with WbpE Aminotransferase and Beta-Lactamase, MD simulations were conducted to evaluate the stability of the docked complexes. These simulations demonstrated that the complexes with this compound showed stability comparable to complexes with reference drugs, as assessed by metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) nih.govtandfonline.comresearchgate.net. Changes in the secondary structure of WbpE Aminotransferase observed during simulations suggested that this compound could potentially disrupt cell wall formation by affecting the protein's function nih.govtandfonline.com. MD simulations are crucial for validating docking results and gaining a deeper understanding of the dynamic behavior of this compound within the binding site.

Application of Chemometric Tools (e.g., PCA, PLS) and Density Functional Theory (DFT) in SAR Analysis

Chemometric tools, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS), are statistical methods used to analyze complex datasets and identify relationships between variables. In the context of SAR, these tools can help correlate molecular descriptors (numerical representations of structural features) with biological activities, revealing patterns and identifying key structural determinants of activity jascoinc.com. Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules, providing insights into properties such as electron distribution, molecular orbitals (e.g., LUMO density), and reactivity, which can be related to biological activity researchgate.net.

Chemometric tools like PCA and PLS have been applied in SAR studies of compounds, including those structurally related to this compound, to analyze the relationship between structural variations and biological outcomes mdpi.comresearchgate.nethu.edu.joboku.ac.at. These methods can help reduce the dimensionality of complex descriptor datasets and build predictive models for activity based on structural features. For example, PCA and PLS were used in a SAR study of coumarin (B35378) derivatives to corroborate SAR analysis and demonstrate the importance of specific molecular interactions and shape for antifungal activity mdpi.comresearchgate.net.

DFT calculations can provide further theoretical support for SAR observations by characterizing the electronic properties of molecules. For instance, DFT has been used to calculate LUMO density, which can be correlated with the ability of a molecule to accept electrons and participate in certain types of interactions relevant to biological activity mdpi.comresearchgate.netresearchgate.net. These computational approaches, when used in conjunction with experimental data, enhance the understanding of how the structural nuances of this compound and similar compounds contribute to their biological effects.

Advanced Analytical Methodologies for Geranyl Acetate Characterization

Gas Chromatography (GC) and Hyphenated Techniques

Gas Chromatography (GC) is a fundamental technique for separating volatile and semi-volatile compounds like geranyl acetate (B1210297) based on their differential partitioning between a stationary phase and a mobile gas phase. Hyphenated techniques combine GC with other detectors, providing enhanced identification and quantification capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

GC-MS is a widely used technique for the compositional analysis of samples containing geranyl acetate, such as essential oils mdpi.comnih.govresearchgate.netjabonline.inscione.com. In GC-MS, compounds separated by the GC column are introduced into a mass spectrometer, which measures their mass-to-charge ratio (m/z) fragments, providing a unique spectral fingerprint for identification. This compound can be identified by comparing its mass spectrum and retention time to library databases like NIST jabonline.inresearchgate.netgcms.cz. GC-MS analysis has been successfully applied to determine the presence and percentage of this compound in various essential oils, including those from Melaleuca armillaris mdpi.comresearchgate.net, Cymbopogon species nih.gov, Lantana camara jabonline.in, and Eucalyptus citriodora scione.com. For instance, this compound was found to be a major compound in lemongrass leaves' essential oil, present at 15.2%, while its concentration was lower (4.4%) in the root essential oil nih.gov. In Melaleuca armillaris essential oil, this compound was isolated with high purity (98.9%) and analyzed by GC/MS and NMR mdpi.comresearchgate.net. GC-MS analysis of Lantana camara essential oil identified this compound at a concentration of 4.3% among 58 identified compounds jabonline.in.

Here is a sample data table illustrating this compound content in different essential oils as determined by GC-MS:

Comprehensive Two-Dimensional Gas Chromatography (GC×GC-TOFMS) for Ultra-High Resolution Analysis

Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to one-dimensional GC, particularly for complex samples like essential oils gcms.czsemanticscholar.orgnih.govnih.govazom.com. By coupling two capillary columns with different stationary phases in series, GC×GC separates compounds based on two different properties. Time-of-flight mass spectrometry (TOFMS) detection is often coupled with GC×GC (GC×GC-TOFMS) due to its fast acquisition rates, which are necessary to capture the narrow peaks generated in the second dimension separation gcms.czsemanticscholar.org. This technique provides ultra-high resolution and increased peak capacity, allowing for the separation and identification of coeluting compounds that may not be resolved by GC-MS gcms.czazom.com. GC×GC-TOFMS has been used to improve the characterization of essential oils, enabling the identification of a greater number of compounds, including this compound, within complex matrices semanticscholar.orgnih.govnih.gov. For example, GC×GC-TOFMS analysis of ylang-ylang essential oil fractions identified this compound among 161 individual compounds semanticscholar.org. This technique is particularly valuable for analyzing samples where traditional GC-MS may show co-elution, such as the separation of citronellol (B86348) and this compound in perfume samples azom.com.

Enantioselective Capillary Gas Chromatography

This compound, being a chiral molecule (specifically, the geranyl moiety contains a double bond that can exhibit E/Z isomerism, and while this compound itself doesn't have a stereogenic center in the typical sense of four different groups attached to a carbon, related compounds and precursors/metabolites can be chiral, and the technique is relevant for analyzing mixtures where enantiomers of related compounds might be present alongside this compound), can be analyzed using enantioselective capillary gas chromatography. This technique utilizes chiral stationary phases in the capillary column to separate enantiomers nih.govcurrentsci.comunito.itresearchgate.net. While the provided search results specifically mention the enantiomeric distribution analysis of other chiral terpenoids in essential oils using chiral GC-MS, the principle applies to the separation and analysis of enantiomers if they were present or if the method was adapted for this compound or its chiral precursors/derivatives nih.govcurrentsci.comresearchgate.net. This method is crucial for determining the enantiomeric excess of chiral compounds in natural products, which can impact their biological activity and sensory properties nih.govcurrentsci.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structural elucidation of organic compounds, including this compound mdpi.comscione.comresearchgate.netspectrabase.comcore.ac.ukrsc.org. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity and environment of atoms within a molecule.

¹H NMR (Proton NMR): ¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift, multiplicity, and integration of signals in a ¹H NMR spectrum are characteristic of specific proton environments. ¹H NMR has been used to confirm the presence of this compound, with characteristic signals observed for its methyl, methylene (B1212753), and olefinic protons mdpi.comresearchgate.netrsc.org. For example, a study on Melaleuca armillaris essential oil reported ¹H NMR signals for isolated this compound at specific chemical shifts (δ) and coupling constants (J) mdpi.comresearchgate.net.

¹³C NMR (Carbon-13 NMR): ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts in a ¹³C NMR spectrum are indicative of the hybridization and electronic environment of carbon atoms. ¹³C NMR is used to confirm the presence and structure of this compound, with characteristic peaks corresponding to its carbonyl carbon, olefinic carbons, and methyl and methylene carbons mdpi.comscione.comresearchgate.netrsc.org. Studies have shown ¹³C NMR spectra of this compound with characteristic peaks at specific δ values mdpi.comresearchgate.net.

COSY NMR (Correlation Spectroscopy): COSY NMR is a two-dimensional NMR technique that reveals correlations between protons that are coupled to each other through bonds. This helps in establishing the connectivity of protons within the molecule. COSY NMR experiments are valuable for confirming the structural assignments of this compound by showing correlations between adjacent protons core.ac.ukrsc.org. While specific COSY data for this compound was mentioned in the context of analyzing other compounds or impurities, the technique is applicable for confirming the proton network of this compound itself rsc.org. Furthermore, reasonable ¹H-¹H COSY NMR spectra have been obtained for this compound even at a 250 ng sample scale, demonstrating the sensitivity of modern NMR techniques semanticscholar.org.

NMR spectroscopy, including ¹H NMR, ¹³C NMR, and COSY, is essential for unambiguous identification and structural confirmation of isolated this compound mdpi.comscione.comresearchgate.net.

Other Chromatographic and Spectroscopic Techniques (e.g., Thin-Layer Chromatography (TLC) for Fractionation)

In addition to GC and NMR, other chromatographic and spectroscopic techniques can be employed in the analysis and purification of this compound.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid chromatographic technique used for separating and visualizing compounds based on their polarity. It is often used for monitoring reaction progress, assessing the purity of fractions obtained from column chromatography, and for preliminary separation of mixtures containing this compound researchgate.netfau.deorgsyn.orgresearchgate.net. In the isolation of this compound from Melaleuca armillaris essential oil, TLC was used to combine fractions based on their profiles, and this compound was detected as a purple spot using a vanillin (B372448) spraying reagent mdpi.comresearchgate.net. TLC can also be used to monitor the biotransformation of this compound researchgate.net.

Other Techniques: While not as extensively detailed in the provided search results for this compound specifically in the context of this outline, techniques like High-Performance Liquid Chromatography (HPLC) could potentially be used for the analysis or purification of this compound, particularly if dealing with less volatile samples or for preparative purposes. Infrared (IR) spectroscopy can also provide functional group information, and a full specification for this compound mentions IR Spectrum as an identification test fao.org.

These supplementary techniques complement GC and NMR by providing additional means of separation, visualization, and structural characterization.

Ecological Roles and Natural Occurrence

Distribution in Essential Oils of Various Plant Species

Geranyl acetate (B1210297) is a constituent of the essential oils of numerous plant species, contributing to their characteristic scents. It has been identified in over 80 essential oils. foreverest.net Notable examples include:

Cymbopogon flexuosus (Lemongrass): Geranyl acetate is a component found in significant quantities in lemongrass essential oil. mdpi.comscienceopen.com

Melaleuca armillaris: this compound has been isolated and identified in the essential oil of Melaleuca armillaris leaves. mdpi.com

Thapsia minor: This plant is considered a good source of this compound, with the compound representing a major constituent (82.3–83.0%) of its aerial parts' essential oil. researchgate.net

Zanthoxylum acanthopodium (Andaliman): this compound is present in the essential oil of Andaliman fruit. wu.ac.th

Other plants reported to contain this compound in their essential oils include Cymbopogon martinii, Cymbopogon distans, palmarosa, Ceylon citronella, petitgrain, neroli, geranium, coriander, carrot, Camden woollybutt, and sassafras. essentialoil.inforeverest.netnih.gov The concentration of this compound can vary depending on factors such as the plant species, the specific plant part, and environmental conditions like water availability. nih.govinternational-agrophysics.org

Here is a table summarizing the distribution of this compound in some mentioned plant species:

Plant SpeciesCommon NamePart of PlantThis compound Content (%)Source
Thapsia minorAerial parts82.3–83.0 researchgate.net
Dracocephalum moldavicaMoldavian balmAerial parts33.33–48.15 (under severe water stress with Zn treatment) nih.gov
Cymbopogon flexuosusLemongrassEssential oil12.4 scienceopen.com
Melaleuca armillarisLeavesPresent (specific percentage not consistently high) mdpi.com
Zanthoxylum acanthopodiumAndalimanFruitPresent wu.ac.th

Functional Significance in Plant Ecology

This compound, as a volatile organic compound (VOC), plays diverse roles in the ecological interactions of plants. These roles include mediating communication with other organisms and responding to environmental stressors.

Stress Response: Plants release VOCs in response to both abiotic and biotic stresses. mdpi.comfrontiersin.org this compound has been observed as part of the volatile emissions induced by insect attack or the application of insect extracts in plants like maize. mdpi.comscispace.com This suggests a role in plant defense mechanisms, potentially by directly affecting herbivores or by attracting natural enemies. mdpi.comscienceopen.commdpi.comscispace.com Furthermore, the concentration of this compound in plants like Dracocephalum moldavica can be influenced by abiotic stress such as water stress. nih.govinternational-agrophysics.org

Insect Infestation: this compound can have direct effects on insects. Lemongrass essential oil and its components, including this compound, have demonstrated insecticidal and repellent activity against pests such as the granary weevil (Sitophilus granarius). mdpi.comscienceopen.com this compound was found to be a toxic component, affecting insect respiration rate and locomotion. mdpi.comscienceopen.com It can also be part of herbivore-induced plant volatiles (HIPVs) that attract natural biocontrol agents of pests. google.com

Biochemical Metabolism and Fate in Biological Systems

The biosynthesis of this compound in plants is linked to the metabolism of geraniol (B1671447). Geraniol can be metabolized into this compound through the action of endogenous plant enzymes, specifically alcohol acetyltransferases (AATs). researchgate.netd-nb.inforesearchgate.net This process involves the acetylation of geraniol. d-nb.infoscialert.net The synthesis of volatile esters like this compound in plant foliage and flowers may be controlled by the catalytic levels of geraniol acetyltransferase (GAAT). researchgate.net

While plants synthesize this compound, it can also undergo metabolic transformation. In some biological systems, such as yeast, this compound can be hydrolyzed back to geraniol by esterases, including this compound esterase (GAE). scialert.netresearchgate.netresearchgate.netfmach.it This suggests a dynamic interconversion between geraniol and this compound in biological contexts. Studies in Cymbopogon flexuosus have shown that this compound rapidly metabolizes into geraniol during leaf development, indicating the role of this compound esterase in this transformation. scialert.net

In mammals, terpenoid esters like this compound are generally hydrolyzed to their corresponding terpenoid alcohol (geraniol) and aliphatic carboxylic acid (acetic acid) by carboxylesterases or esterases, predominantly in hepatocytes. inchem.org The resulting geraniol can then undergo further metabolic pathways, including oxidation. inchem.org

Here is a simplified representation of the metabolic relationship between geraniol and this compound:

Geraniol + Acetyl-CoA → this compound + CoA (catalyzed by Alcohol Acetyltransferase) this compound + H₂O → Geraniol + Acetic acid (catalyzed by Esterase/Geranyl Acetate Esterase)

The levels of this compound and the activity of related enzymes can vary depending on the plant's developmental stage and environmental conditions. scialert.netresearchgate.net

Derivatives, Analogues, and Chemical Modifications of Geranyl Acetate

Synthesis and Characterization of Oxygenated Derivatives (e.g., Epoxides, Hydroperoxides)

Oxygenated derivatives of geranyl acetate (B1210297), such as epoxides and hydroperoxides, are of significant interest due to their altered chemical reactivity and biological activities compared to the parent compound. These modifications typically occur at the double bonds present in the geranyl structure.

Synthesis of geranyl acetate epoxides can be achieved through various oxidation methods. For instance, thermal and photochemical oxidation of this compound using reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can yield epoxide products. Specifically, oxidation with mCPBA or H₂O₂ has been shown to produce (E)-5-(3,3-dimethyloxiran-2-yl)-3-methylpent-2-enyl acetate and 3-(2-(3,3-dimethyloxiran-2-yl)ethyl)-3-methyloxiran-2-yl)methyl acetate. scholarsportal.info Another method involves the use of camphor (B46023) and Oxone® at pH 7, which has demonstrated high regioselectivity in the epoxidation of acyclic terpenes like this compound, primarily yielding chiral 6(S),7-epoxides. researchgate.net The epoxidation of geraniol (B1671447) derivatives, followed by acetate formation, has also been explored to study enantioselectivity. odinity.com

Hydroperoxides of this compound can be synthesized through photooxygenation reactions, often utilizing a photosensitizer like tetraphenyl porphin (TPP). This process can lead to the formation of compounds such as acetic acid 2,6-bis-hydroperoxy-7-methyl-3-methylene-oct-7-enyl-ester, acetic acid 7-hydroperoxy-3,7-dimethyl-octa-2,5-dienyl ester, and acetic acid 3-hydroperoxy-7-methyl-3,7-dimethyl-octa-1,6-dienyl ester. nih.gov, scholarsportal.info

Characterization of these oxygenated derivatives typically involves spectroscopic techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, as well as the determination of retention indices (RI) in chromatographic analysis. nih.gov, acs.org These methods help confirm the structure and purity of the synthesized compounds.

Research has indicated that this compound and its epoxide and hydroperoxide derivatives possess antifungal properties, showing efficacy against various fungal strains including Microsporum gypsum, Trichophyton vercossum, and Candida tropicalis. researchgate.net, nih.gov, targetmol.com, scholarsportal.info

Structure-Activity Relationship Studies of Modified Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how alterations to the chemical structure of this compound influence its biological activities. These studies involve synthesizing modified analogues and evaluating their effects in various biological assays.

While specific SAR studies focused solely on this compound modifications are less extensively detailed in the provided context, related research on terpenoids and geranyl derivatives offers insights into the impact of structural features. For instance, studies on coumarin (B35378) derivatives with appended geranyl or prenyl groups have shown that the length and nature of the aliphatic chain can significantly affect antifungal activity. mdpi.com In the context of diaryloxazoles, the presence of a geranyl side chain has been suggested to be important for specific cellular selectivity. acs.org, nih.gov

SAR analysis of acyclic terpenoids, including this compound, has indicated that functional groups such as aldehyde, hydroxyl, and acetate groups can play a role in their biological activities, such as anti-lymphoma activity. mdpi.com

Further SAR studies often involve the synthesis of a series of analogues with systematic modifications to the parent structure, followed by comprehensive testing of their biological effects. Characterization using techniques like NMR and MS is essential in these studies to confirm the structure of each synthesized analogue before biological evaluation. nih.gov, acs.org

Related Geranyl Esters (e.g., Geranyl Butyrate (B1204436), Geranyl Hexanoate (B1226103), Geranyl Formate, Geranyl Isobutyrate) and their Research Significance

Beyond this compound, a variety of other geranyl esters exist, formed by the esterification of geraniol with different carboxylic acids. These related esters, including geranyl butyrate, geranyl hexanoate, geranyl formate, and geranyl isobutyrate, are also found in nature and are of research interest for their distinct properties and potential applications.

These esters contribute to the diverse aromas and flavors found in essential oils from various plants. For example, this compound, geranyl butyrate, and geranyl isobutyrate have been reported in essential oils. taylorandfrancis.com this compound is a major component in the essential oil of Thapsia minor and Dracocephalum moldavica. researchgate.net, researchgate.net Neryl acetate, the Z-isomer of this compound, is also a significant component in some essential oils, such as those from Citrus limon and Helichrysum italicum. ebi.ac.uk, , qima-lifesciences.com, plos.org

The synthesis of these geranyl esters can be achieved through various methods, including lipase-catalyzed transesterification or esterification, which are considered "natural" and attract interest for producing flavors and fragrances. jst.go.jp Enzymatic methods, particularly using immobilized lipases, have been explored for the synthesis of geranyl esters like geranyl butyrate and geranyl hexanoate, sometimes integrated with microbial biosynthesis of geraniol. nih.gov, acs.org Microwave-assisted enzymatic synthesis in solvent-free systems has also been investigated for producing geranyl butyrate and geranyl hexanoate, among others. nih.gov

Research significance of these related geranyl esters lies in their potential biological activities and applications in various industries. For instance, geranyl butyrate and geranyl hexanoate have been synthesized and evaluated for potential anticancer activities. orientjchem.org this compound itself has shown potential as a neuroprotective agent with anti-inflammatory and antioxidative properties, and has been investigated as an acetylcholinesterase inhibitor. researchgate.net The different acyl groups in these esters can influence their volatility, aroma profile, and biological interactions.

Isomeric Compounds and their Comparative Studies (e.g., Neryl Acetate)

Isomeric compounds of this compound, particularly neryl acetate, which is its geometric (Z) isomer, are important for comparative studies to understand the impact of double bond configuration on physical, chemical, and biological properties.

This compound has an (E) configuration at the C2-C3 double bond, while neryl acetate has a (Z) configuration at the corresponding position. ebi.ac.uk, plos.org Both are found in nature, often co-occurring in essential oils. ebi.ac.uk, , researchgate.net

Comparative studies between this compound and neryl acetate have focused on aspects such as their odor properties and biological activities. While both are described as having citrus-like, floral odors, they can exhibit different odor thresholds. nih.gov, acs.org For example, geraniol (the alcohol precursor to this compound) was found to be more potent in terms of odor threshold than nerol (B1678202) (the alcohol precursor to neryl acetate). nih.gov, acs.org

In terms of biological activity, research has sometimes compared the effects of this compound and neryl acetate. While some studies have noted antifungal activity for this compound, neryl acetate's biological activities are less extensively described in certain contexts. plos.org, nih.gov However, neryl acetate, as a major component of certain essential oils like Corsican Helichrysum italicum, has been investigated for its biological activities, such as mediating effects on the skin barrier. qima-lifesciences.com, nih.gov

Studies involving the synthesis and characterization of oxygenated derivatives have also included both this compound and neryl acetate to compare the properties of their respective oxidized products. nih.gov, acs.org These comparisons help elucidate how the stereochemistry of the parent compound influences the formation and properties of its derivatives. Comparative chemical analysis of essential oils from different sources often quantifies both this compound and neryl acetate content, highlighting variations based on factors like geographical location or drying methods. , researchgate.net, researchgate.net

Future Research Directions and Translational Perspectives

Development of Novel Therapeutic Strategies and Phytopharmaceuticals

Research indicates that geranyl acetate (B1210297) possesses several biological activities that warrant further investigation for therapeutic applications. It has shown potential as an antimicrobial agent against bacteria, fungi, and viruses in preclinical studies. leafwell.com Specifically, studies have demonstrated its antifungal activity against strains like Microsporum gypseum, Trichophyton vercossum, and Candida tropicalis. researchgate.nettargetmol.com Geranyl acetate has also exhibited bactericidal activity against Campylobacter jejuni and E. coli. mdpi.com

Furthermore, this compound has demonstrated anti-inflammatory and antioxidant properties in in vitro studies. fishersci.fileafwell.commdpi.comontosight.airesearchgate.net These properties suggest potential in addressing inflammation-related conditions and oxidative stress. ontosight.ainih.gov

Studies have also explored the potential anticancer effects of this compound. In a preclinical study using colon cancer cell lines (Colo-205), this compound exhibited significant anticancer activity by inducing apoptosis, DNA damage, and cell cycle arrest. targetmol.comnih.govmedchemexpress.com The observed apoptosis was linked to the modulation of Bax and Bcl-2 protein expressions. nih.govmedchemexpress.com While promising, it is noted that one study investigating anticancer effects used a combination of this compound and geraniol (B1671447), highlighting the need for further research on the effects of this compound alone. leafwell.com

Recent studies have also investigated the diuretic and anti-hyperuricemic effects of this compound in rat models. nih.gov Findings suggested that this compound increased uric acid excretion and may influence nitric oxide release and inhibit enzymes like xanthine (B1682287) oxidase and urease. nih.gov These results propose potential benefits for conditions such as kidney ailments, hypertension, and gout, suggesting avenues for developing novel phytopharmaceuticals. nih.gov

The potential for synergistic interactions with other compounds is also an area of interest. Studies have observed synergistic antimicrobial effects between this compound and other essential oil constituents, such as γ-terpinene, against Staphylococcus aureus. thieme-connect.com This suggests that this compound could be a valuable component in multi-compound therapeutic strategies. thieme-connect.com

Advancements in Sustainable and Economical Production Methods

Traditional methods of obtaining this compound involve extraction from plants, where it is often present in low concentrations, making the process economically challenging. researchgate.netresearchgate.netd-nb.infoacs.org Chemical synthesis from geraniol by acetylation is another method. inchem.orgresearchgate.net However, there is growing interest in developing more sustainable and economical production methods. researchgate.net

Microbial biosynthesis using engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae is emerging as a promising approach for the sustainable production of this compound. researchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.netosti.govnih.gov This method can potentially overcome limitations associated with plant extraction, such as low yield and high processing costs, and offers advantages in terms of industrial-scale production and ease of recovery. acs.orgosti.gov

Research has focused on engineering metabolic pathways in these microbial hosts to enhance this compound production. For instance, studies in Saccharomyces cerevisiae have involved constructing heterologous this compound synthesis pathways and optimizing enzyme expression and fermentation conditions to increase titers. researchgate.netd-nb.infonih.gov Similarly, engineering Escherichia coli by co-expressing geraniol synthase and alcohol acetyltransferase, along with optimizing substrate supply, has led to high-level and selective production of this compound. researchgate.netacs.org These advancements in genetic and bioprocess engineering lay a foundation for the sustainable and economical production of this compound. researchgate.netacs.orgresearchgate.net

Further Elucidation of Complex Metabolic and Pharmacological Pathways

While some biological activities and potential therapeutic uses of this compound have been identified, further research is needed to fully elucidate the complex metabolic and pharmacological pathways involved. Understanding how this compound is metabolized in biological systems is crucial. Early research suggested that it is likely metabolized into compounds such as 1,5-dimethyl-1,5-hexadien-1,6-dicarboxylic acid, 7-carboxy-3-methylocta-6-enoic acid, and acetic acid. inchem.org However, more detailed metabolic studies in animals and humans are needed. inchem.org

Investigating the specific molecular targets and mechanisms of action underlying the observed biological activities, such as its antimicrobial, anti-inflammatory, antioxidant, and anticancer effects, is essential. For example, while this compound has shown promise in inducing apoptosis in cancer cells, the precise signaling pathways and interactions with cellular components need further detailed exploration. nih.govmedchemexpress.com

Furthermore, understanding the metabolic fate of this compound in plants, such as its transformation into geraniol by enzymes like this compound esterase (GAE), can provide insights into its natural biological role and potential for biotechnological applications. scialert.net Research into the interplay between this compound and other compounds in complex mixtures, such as essential oils, is also important to understand synergistic or antagonistic effects and to develop more effective therapeutic strategies. thieme-connect.comnih.gov The application of techniques like network pharmacology can aid in exploring the potential functions of essential oil components and their interactions within biological networks. xiahepublishing.com

Q & A

Q. What are the optimal enzymatic and catalytic conditions for synthesizing geranyl acetate, and how do solvent systems influence reaction efficiency?

this compound synthesis via lipase-catalyzed transesterification (e.g., using immobilized lipases) achieves high yields in organic solvents like hexane or toluene due to improved enzyme stability and substrate solubility. Optimal conditions include:

  • Temperature : 40–50°C .
  • Catalyst : Zinc oxide-supported lipases enhance reusability and activity in organic media .
  • Substrate ratio : A 3:1 molar ratio of geraniol to acetic anhydride maximizes esterification efficiency .
    Heterogeneous catalysis using ion-exchange resins (e.g., Amberlyst-15) at 60–80°C also achieves >90% conversion, with acetic anhydride as the acyl donor . Solvent-free systems reduce environmental impact but require precise temperature control to prevent side reactions.

Q. Which analytical methods are most reliable for quantifying this compound in plant extracts or synthetic mixtures?

  • GC-MS : Provides high sensitivity for identifying this compound in essential oils (e.g., lemongrass, rose) and monitoring purity in synthetic batches .
  • HPLC with UV detection : Suitable for quantifying this compound in complex matrices when paired with C18 reverse-phase columns and acetonitrile/water mobile phases .
  • NMR spectroscopy : Validates structural integrity, particularly for distinguishing this compound from isomers like neryl or linalyl acetate .

Q. What experimental models are used to assess this compound’s antimicrobial activity, and how are confounding factors addressed?

  • Disc diffusion assays : Measure inhibition zones against bacterial/fungal strains (e.g., E. coli, Candida albicans), with this compound emulsified in Tween-80 to ensure solubility .
  • MIC/MBC determination : Uses broth microdilution to quantify minimum inhibitory/bactericidal concentrations, controlling for solvent toxicity via negative controls .
  • Biofilm disruption assays : Evaluate this compound’s efficacy against microbial biofilms using crystal violet staining .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s cytotoxicity across cancer cell lines?

Discrepancies in cytotoxicity (e.g., HepG2 vs. colon cancer cells) may arise from:

  • Cell line-specific uptake : Differences in membrane permeability or transporter expression .
  • Apoptotic pathway activation : this compound induces caspase-3/9 in HepG2 cells but may trigger necroptosis in resistant lines .
  • Dose-dependent effects : Low doses (50–100 µM) may promote proliferation, while higher doses (200–400 µM) cause apoptosis .
    Methodological recommendations :
  • Use combinatorial assays (MTT, Annexin V/PI staining, caspase activity) to differentiate apoptosis from necrosis .
  • Include geraniol controls to isolate this compound-specific effects, as commercial preparations often contain both compounds .

Q. What strategies mitigate enzyme inhibition during this compound synthesis in aqueous systems?

In aqueous media, this compound inhibits enzymes like MsAcT at >300 mM concentrations. Strategies include:

  • Solvent engineering : Adding co-solvents (e.g., 20% DMSO) enhances substrate solubility without denaturing enzymes .
  • Enzyme immobilization : Zeolite or chitosan-supported lipases improve stability and reduce product adhesion .
  • Fed-batch systems : Gradual substrate addition maintains alcohol concentrations below inhibitory thresholds (e.g., <300 mM geraniol) .

Q. How does this compound’s stereochemistry influence its olfactory receptor binding and sensory perception?

this compound’s (E)-isomer binds preferentially to human OR1A1 receptors, activating cAMP pathways linked to floral scent perception. In contrast, the (Z)-isomer (neryl acetate) exhibits weaker affinity and a terpenic odor . Experimental approaches :

  • Calcium imaging : Measures receptor activation in HEK293 cells expressing olfactory receptors .
  • Molecular docking : Predicts binding poses using OR1A1 crystal structures (PDB: 6C1W) .
  • Psychophysical tests : Human panels rate intensity/quality of enantiomers to correlate structure with perception .

Data Contradiction Analysis

Q. Why do studies report conflicting results on this compound’s anti-inflammatory effects?

  • Source variability : Anti-inflammatory activity in rose geranium oil is attributed to synergism with citronellol, not this compound alone .
  • Model limitations : In vivo studies using topical application show efficacy, while systemic administration in rodents lacks potency due to rapid hepatic clearance .
    Resolution : Use pure this compound (≥98%) in LPS-stimulated macrophage models (e.g., RAW 264.7 cells) to quantify TNF-α/IL-6 suppression via NF-κB inhibition .

Safety and Toxicity Considerations

Q. What precautions are critical when handling this compound in laboratory settings?

  • Acute toxicity : LD50 (oral, rats) = 6,200 mg/kg; wear nitrile gloves and safety goggles to prevent skin/eye irritation .
  • Hepatotoxicity : Chronic exposure (≥90 days) in rodents causes elevated ALT/AST; avoid inhalation via fume hoods .
  • Ecotoxicity : No bioaccumulation data available; dispose of waste via EPA-approved organic solvent protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.